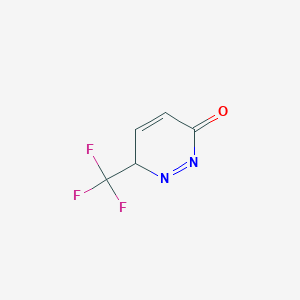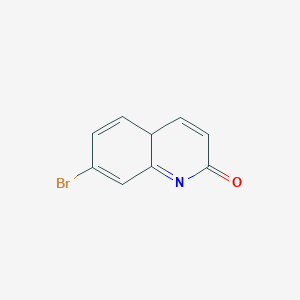
7-bromo-4aH-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-4aH-quinolin-2-one: is a heterocyclic compound that belongs to the quinolin-2-one family. Quinolin-2-ones are known for their diverse biological activities and are widely used in medicinal chemistry. The bromine atom at the 7th position adds unique chemical properties to this compound, making it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4aH-quinolin-2-one can be achieved through several methods:
-
Direct Bromination: : One common method involves the bromination of quinolin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an organic solvent like chloroform or dichloromethane at room temperature .
-
Cyclization Reactions: : Another approach involves the cyclization of appropriate precursors. For example, the reaction of 2-aminobenzamide with bromoacetyl bromide followed by cyclization can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product .
化学反応の分析
Types of Reactions
-
Oxidation: : 7-bromo-4aH-quinolin-2-one can undergo oxidation reactions to form quinolin-2,4-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction: : Reduction of this compound can lead to the formation of 7-bromo-4aH-quinolin-2-ol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions .
-
Substitution: : The bromine atom at the 7th position can be substituted with various nucleophiles such as amines, thiols, and alkoxides. This substitution reaction is often facilitated by palladium-catalyzed cross-coupling reactions .
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinolin-2,4-dione derivatives.
Reduction: 7-bromo-4aH-quinolin-2-ol.
Substitution: Various substituted quinolin-2-one derivatives depending on the nucleophile used.
科学的研究の応用
7-bromo-4aH-quinolin-2-one has several applications in scientific research:
-
Medicinal Chemistry: : It serves as a precursor for the synthesis of various pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents .
-
Biological Studies: : The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules .
-
Material Science: : It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties .
-
Industrial Applications: : The compound is used as an intermediate in the synthesis of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 7-bromo-4aH-quinolin-2-one involves its interaction with specific molecular targets:
-
Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in the development of enzyme inhibitors for therapeutic use.
-
Receptor Binding: : It can also bind to receptors on cell surfaces, modulating signal transduction pathways. This property is exploited in the design of receptor agonists and antagonists.
類似化合物との比較
Similar Compounds
Quinolin-2-one: The parent compound without the bromine substitution.
7-chloro-4aH-quinolin-2-one: Similar structure with a chlorine atom instead of bromine.
4-hydroxyquinolin-2-one: A hydroxyl group at the 4th position instead of a bromine at the 7th position.
Uniqueness
Chemical Reactivity: The presence of the bromine atom at the 7th position enhances the compound’s reactivity in substitution reactions compared to its non-halogenated counterpart.
Biological Activity: The bromine substitution can significantly alter the biological activity of the compound, making it more potent in certain applications.
特性
分子式 |
C9H6BrNO |
|---|---|
分子量 |
224.05 g/mol |
IUPAC名 |
7-bromo-4aH-quinolin-2-one |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-6H |
InChIキー |
ZWFJLMUOUGVION-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=NC(=O)C=CC21)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


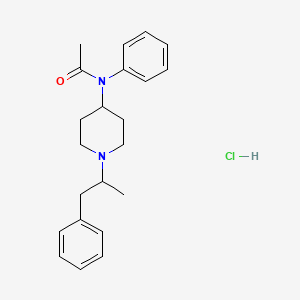
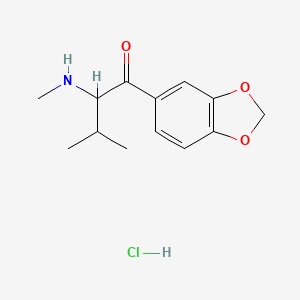
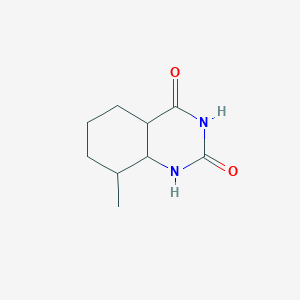
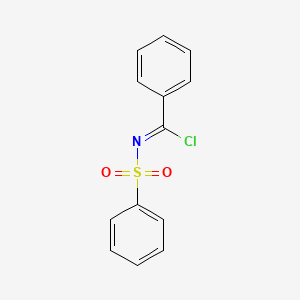

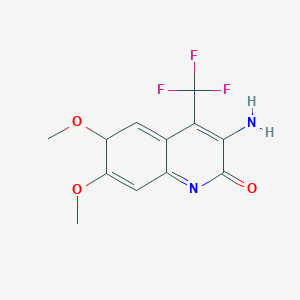
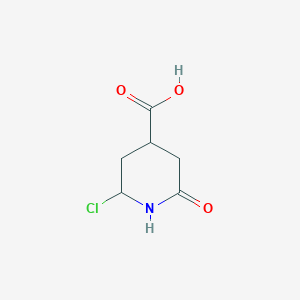
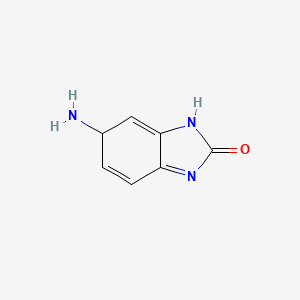
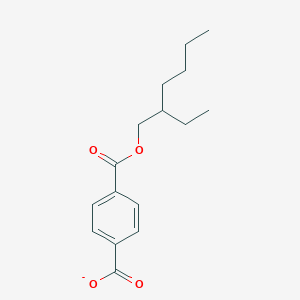
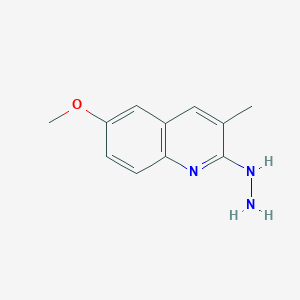
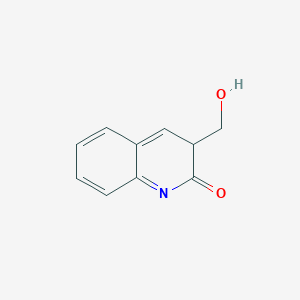
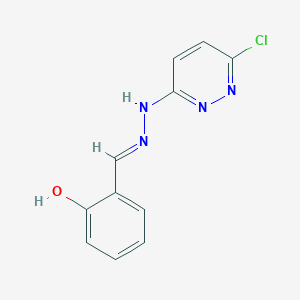
![1-[(tert-Butyl)oxycarbonyl]-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B15134825.png)
